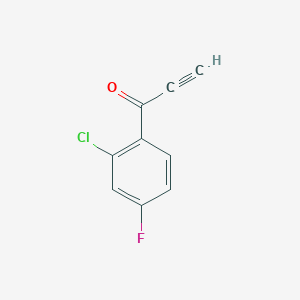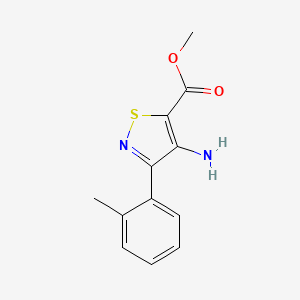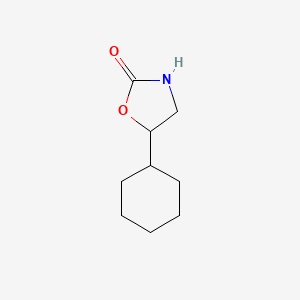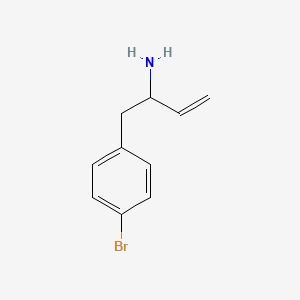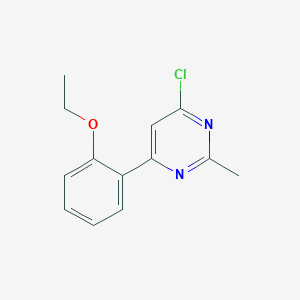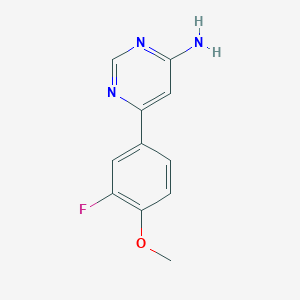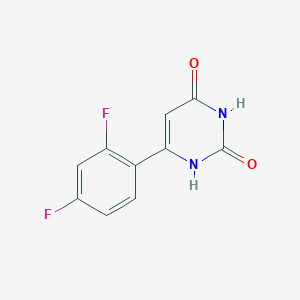
3,6-Bis(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Übersicht
Beschreibung
3,6-Bis(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione, commonly referred to as BPTD, is a heterocyclic organic compound that has been studied in recent years for its potential applications in the fields of medicinal chemistry and biochemistry. This compound is composed of two rings of nitrogen and carbon atoms connected by a single carbon-carbon double bond. BPTD has been found to have a range of interesting properties, including its ability to act as a chelating agent, a catalyst, and an inhibitor of various enzymes. In
Wissenschaftliche Forschungsanwendungen
BPTD has been studied extensively for its potential applications in the fields of medicinal chemistry and biochemistry. BPTD has been found to act as a chelating agent, a catalyst, and an inhibitor of various enzymes. Furthermore, it has been found to be useful in the synthesis of a variety of compounds, including drugs, polymers, and dyes. BPTD has also been found to have potential applications in the field of nanotechnology, as it has been used as a building block for the synthesis of nanostructures.
Wirkmechanismus
The mechanism of action of BPTD is still not fully understood. However, it is believed to act as a chelating agent, a catalyst, and an inhibitor of various enzymes. As a chelating agent, BPTD is able to bind to metal ions and form stable complexes. As a catalyst, BPTD is able to accelerate chemical reactions by providing an alternative reaction pathway. As an inhibitor of enzymes, BPTD is able to block the active sites of enzymes and thus prevent them from performing their catalytic activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of BPTD are still being studied. However, it is believed that BPTD may have potential applications in the treatment of various diseases and conditions. For example, BPTD has been found to inhibit the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition could potentially be used to treat conditions such as Alzheimer’s disease and other forms of dementia. BPTD has also been found to have anti-inflammatory and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
The use of BPTD in laboratory experiments has several advantages. First, BPTD is relatively easy to synthesize and can be obtained in high yields. Second, BPTD is relatively stable and can be stored for extended periods of time. Third, BPTD is soluble in a variety of solvents, making it easy to work with. However, there are also some limitations to using BPTD in laboratory experiments. For example, BPTD is a relatively expensive compound and can be difficult to obtain in large quantities. Additionally, BPTD is a relatively reactive compound and can undergo unwanted side reactions in certain conditions.
Zukünftige Richtungen
There are a number of potential future directions for research on BPTD. First, further research could be conducted to better understand the mechanism of action of BPTD. Second, further research could be conducted to explore the potential applications of BPTD in the fields of medicinal chemistry and biochemistry. Third, further research could be conducted to explore the potential applications of BPTD in the field of nanotechnology. Fourth, further research could be conducted to develop more efficient and cost-effective methods for the synthesis of BPTD. Finally, further research could be conducted to explore the potential toxicity of BPTD and its potential for use as a therapeutic agent.
Eigenschaften
IUPAC Name |
3,6-di(propan-2-yl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-6(2)8-5-9(13)12(7(3)4)10(14)11-8/h5-7H,1-4H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JATXCGWBITYPGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)N(C(=O)N1)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Bis(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Chloro-1-[4-(trifluoromethyl)piperidin-1-yl]ethan-1-one](/img/structure/B1466889.png)
![2-Amino-1-[4-(trifluoromethyl)piperidin-1-yl]propan-1-one](/img/structure/B1466890.png)
![2-(Methylamino)-1-[4-(trifluoromethyl)piperidin-1-yl]ethan-1-one](/img/structure/B1466892.png)
